

Spectroscopic Profile of 4'-Aminoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Aminoacetophenone

Cat. No.: B505616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Aminoacetophenone (also known as **p**-aminoacetophenone or 4-acetylaniine), a key chemical intermediate in the synthesis of various pharmaceutical compounds and other organic materials. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

4'-Aminoacetophenone is an aromatic ketone with the chemical formula C₈H₉NO. Its structure consists of a benzene ring substituted by an amino group (-NH₂) and an acetyl group (-COCH₃) at the para position (positions 1 and 4, respectively).

Molecular Weight: 135.16 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data for 4'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4'-Aminoacetophenone provide characteristic

signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4'-Aminoacetophenone typically shows signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2, H-6 (aromatic)	~7.79	Doublet (d)	~8.8
H-3, H-5 (aromatic)	~6.63	Doublet (d)	~8.8
-NH ₂ (amino)	~4.1 (broad)	Singlet (s)	-
-CH ₃ (acetyl)	~2.49	Singlet (s)	-

Note: The chemical shift of the -NH₂ protons can be variable and may be affected by solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of 4'-Aminoacetophenone displays distinct signals for each unique carbon atom in the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (carbonyl)	~196.5
C-4 (aromatic)	~151.3
C-1 (aromatic)	~127.8
C-2, C-6 (aromatic)	~130.6
C-3, C-5 (aromatic)	~113.8
-CH ₃ (acetyl)	~26.2

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-Aminoacetophenone shows characteristic absorption bands for the amino group, the carbonyl group, and the aromatic ring.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H stretch (asymmetric)	~3413	Strong
N-H stretch (symmetric)	~3334	Strong
C-H stretch (aromatic)	~3050	Medium
C=O stretch (carbonyl)	~1682	Strong
C=C stretch (aromatic)	~1600, ~1560	Medium-Strong
N-H bend	~1631	Medium
C-N stretch	~1280	Medium
C-H out-of-plane bend	~847	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of 4'-Aminoacetophenone is presented below.

m/z	Relative Intensity (%)	Fragment Assignment
135	~48	[M] ⁺ (Molecular Ion)
120	100	[M - CH ₃] ⁺
92	~48	[M - COCH ₃] ⁺
65	~34	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of 4'-Aminoacetophenone into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
- Cap the tube and gently agitate it until the sample is completely dissolved.

Instrument Parameters (General):

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Temperature: 298 K (25 °C).
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- ¹³C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 512-1024 (or more, depending on concentration).
 - Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture.[1]
- In an agate mortar, grind 1-2 mg of 4'-Aminoacetophenone to a very fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
- Transfer a small amount of the mixture into a pellet die.
- Assemble the die and place it in a hydraulic press.
- Apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[1]

Data Acquisition:

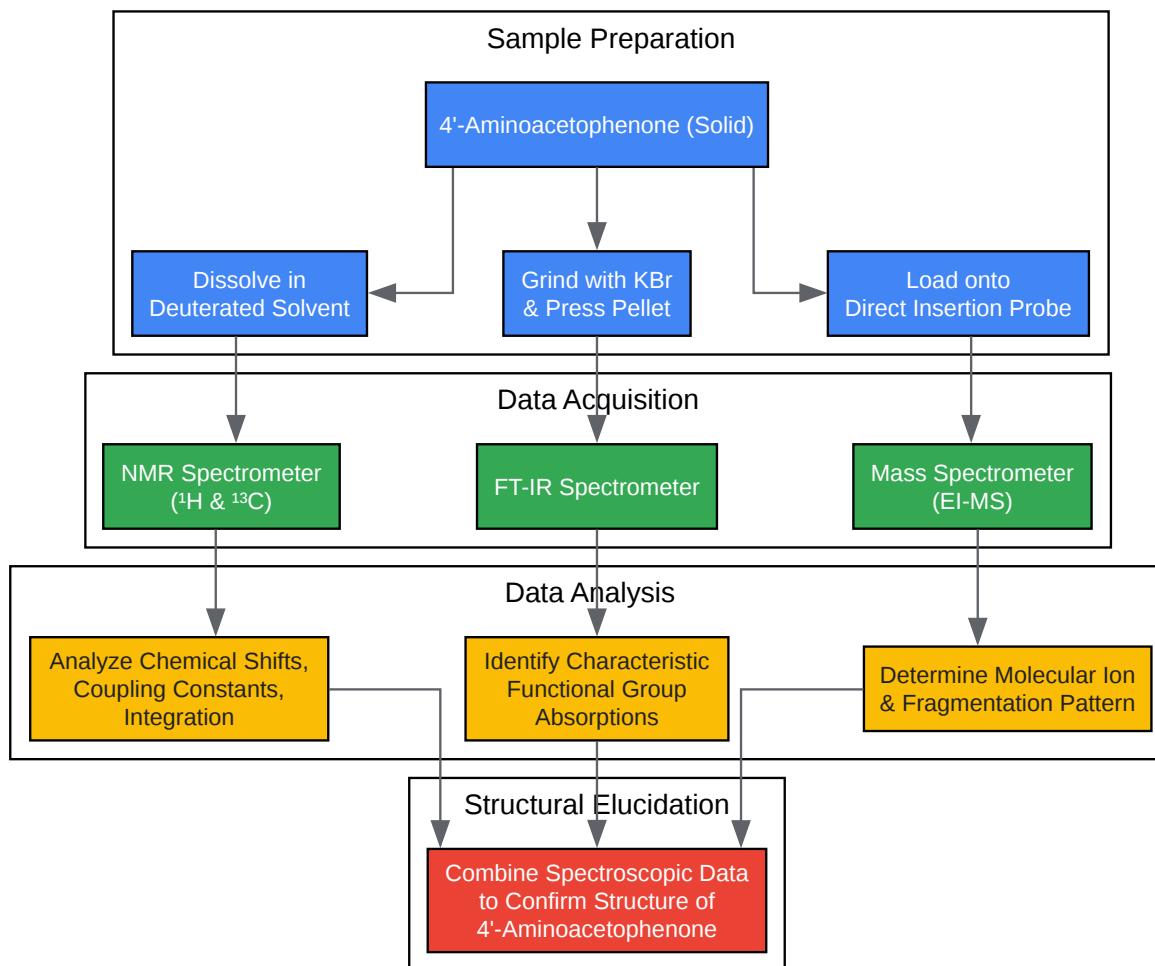
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Direct Insertion Probe):

- Load a small amount of the solid 4'-Aminoacetophenone sample into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the ion source of the mass spectrometer.

- Gradually heat the probe to volatilize the sample into the ion source.


Instrument Parameters:

- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[2\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4'-Aminoacetophenone.

Workflow for Spectroscopic Analysis of 4'-Aminoacetophenone

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of 4'-Aminoacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4'-Aminoacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b505616#4-aminoacetophenone-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com